Oseltamivir-d3 Phosphate is a labeled derivative of oseltamivir phosphate, which is a pro-drug that converts into the active metabolite, oseltamivir carboxylate. This compound is primarily recognized for its role as an antiviral agent against influenza viruses, specifically influenza A and B. The chemical formula for Oseltamivir-d3 Phosphate is with a molecular weight of approximately 413.42 g/mol . The incorporation of deuterium (D) atoms allows for enhanced tracking in biological studies, making it valuable in pharmacokinetic and metabolic research.
Oseltamivir-d3 Phosphate undergoes several chemical transformations primarily related to its metabolism. Upon administration, it is converted by hepatic esterases into oseltamivir carboxylate, which acts as a competitive inhibitor of the neuraminidase enzyme present on the surface of influenza viruses. This conversion is essential for its antiviral activity, as the active metabolite inhibits the release of new viral particles from infected cells . The metabolic pathway can be summarized as follows:
Oseltamivir-d3 Phosphate exhibits significant biological activity as an antiviral agent. Its mechanism involves the inhibition of neuraminidase, an enzyme critical for the influenza virus's lifecycle. By binding to this enzyme, oseltamivir-d3 Phosphate prevents the cleavage of sialic acid residues, thereby inhibiting the release of newly formed virions from infected cells . This action effectively reduces viral shedding and limits the spread of infection within the host.
Additionally, studies have shown that Oseltamivir-d3 Phosphate can be used in research to track drug metabolism and distribution in vivo due to its labeled isotopes .
The synthesis of Oseltamivir-d3 Phosphate typically involves several steps that integrate deuterated precursors into the oseltamivir structure. While specific synthetic routes are proprietary and may vary among manufacturers, a general outline includes:
These methods ensure that deuterium labels are incorporated without significantly altering the pharmacological properties of the drug .
Research involving Oseltamivir-d3 Phosphate has highlighted its interactions with various drugs and biological molecules:
Oseltamivir-d3 Phosphate is part of a class of neuraminidase inhibitors that includes several other compounds. Below is a comparison with similar compounds highlighting their uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Oseltamivir | C16H28N2O4 | Pro-drug; effective against influenza A and B |
Zanamivir | C15H20N4O7S | Directly active; used for severe cases |
Peramivir | C16H18N4O5 | Administered intravenously; used in resistant cases |
Laninamivir | C18H29N5O5 | Long-acting; effective against resistant strains |
Oseltamivir-d3 Phosphate's unique feature lies in its deuterated labeling, which facilitates precise tracking in biological studies while maintaining the antiviral efficacy inherent to oseltamivir phosphate .
The synthesis of Oseltamivir-d3 Phosphate requires strategic incorporation of three deuterium atoms into the oseltamivir molecular framework through carefully designed synthetic pathways [1] [2]. The deuterium incorporation process fundamentally relies on the kinetic isotope effect, where the carbon-deuterium bond exhibits significantly greater stability compared to the carbon-hydrogen bond, resulting in enhanced metabolic resistance and improved pharmacokinetic properties [3] [4].
Metal-catalyzed hydrogen isotope exchange represents the most widely employed strategy for deuterium incorporation into pharmaceutical compounds [5] [6]. This approach utilizes transition metal catalysts, particularly palladium, rhodium, and iridium complexes, to facilitate selective deuterium-hydrogen exchange reactions [7] [8]. The process typically employs deuterium oxide or deuterated methanol as the deuterium source, operating under controlled temperature conditions ranging from 25 to 180 degrees Celsius [5] [9].
Base-mediated deuteration offers an alternative metal-free approach for isotope incorporation [5]. This strategy employs dimethyl sulfoxide-d6 as both solvent and deuterium source, enabling selective deuteration through base-promoted hydrogen abstraction and subsequent deuterium incorporation [5]. The reaction proceeds under mild conditions, typically at temperatures between 25 and 100 degrees Celsius, making it particularly suitable for sensitive pharmaceutical intermediates [5].
Biocatalytic deuteration has emerged as a highly selective method for asymmetric deuterium incorporation [10]. This approach utilizes nicotinamide adenine dinucleotide phosphate-dependent reductases in combination with deuterium oxide and hydrogen gas to achieve near-perfect chemo-, stereo-, and isotopic selectivity [10]. The biocatalytic system operates under ambient conditions, using hydrogen gas as a clean reductant while deuterium oxide serves as the isotope source [10].
Electrochemical deuteration represents a novel approach for continuous deuterium incorporation without requiring organic synthesis processes [11]. This method employs proton-conducting membranes with attached electrodes, where heavy water and a proton source are supplied to the anode side while the compound to be deuterated is introduced at the cathode side [11]. The electrochemical process enables deuterium-labeled compound synthesis at ambient pressure and room temperature [11].
Strategy | Deuterium Source | Selectivity | Temperature (°C) | Scalability | Key Advantages |
---|---|---|---|---|---|
Metal-catalyzed Hydrogen Isotope Exchange | Deuterium oxide, deuterated methanol | Site-selective | 25-180 | High | Well-established, functional group tolerance [5] [9] |
Base-mediated deuteration | Dimethyl sulfoxide-d6, deuterium oxide | Moderate | 25-100 | Medium | Metal-free, cost-effective [5] |
Biocatalytic deuteration | Deuterium oxide with hydrogen gas | High | 25 | Medium | High stereoselectivity, mild conditions [10] |
Electrochemical deuteration | Deuterium oxide | High | 25 | High | Continuous flow, no organic solvents [11] |
Photocatalytic deuteration | Deuterium oxide | Regioselective | 25-60 | Medium | Mild conditions, catalyst-free options [12] |
The selection of appropriate starting materials for oseltamivir synthesis significantly influences the overall synthetic efficiency, stereochemical control, and economic viability of the process [1] [13] [14]. Three primary chiral starting materials have been extensively investigated for oseltamivir synthesis: d-mannitol, d-serine, and d-ribose, each offering distinct advantages and limitations for deuterated analog preparation.
d-Mannitol-based synthesis represents one of the most efficient approaches for oseltamivir preparation, achieving an impressive overall yield of 47 percent over 18 synthetic steps [1] [15]. This route features a unique protecting group-free methodology that eliminates the need for complex protection and deprotection sequences [1]. The synthesis employs an intramolecular aldol condensation strategy to construct the densely functionalized cyclohexene ring system characteristic of oseltamivir [1] [15]. The key advantage of d-mannitol lies in its readily available commercial supply and the inherent stereochemical information that guides subsequent transformations [1].
d-Serine serves as an alternative chiral starting material that provides excellent stereochemical control through its existing chiral center [13]. The d-serine-based synthesis successfully integrates several key reactions including zinc-chelated vinyl addition to Garner's aldehyde, indium-promoted Reformatsky reaction of alpha-bromomethyl acrylate in aqueous media, and ring-closing metathesis [13]. The stereogenic center of d-serine controls the syn-stereochemistry in the vinyl addition reaction and secures the three consecutive chiral centers in the required anti-anti relationship for oseltamivir [13]. However, this approach requires extensive protecting group manipulations using tert-butoxycarbonyl and para-methoxybenzyl protecting groups [13].
d-Ribose offers an economically attractive starting material due to its low cost and high natural abundance [14] [16]. The d-ribose-based formal synthesis achieves oseltamivir preparation in 12 steps without utilizing protecting groups [14]. This concise alternative route features the introduction of 3-pentylidene ketal as the latent 3-pentyl ether and employs a highly efficient ring-closing metathesis reaction to form the oseltamivir skeleton [14]. The methodology demonstrates excellent functional group compatibility and selective manipulations throughout the synthetic sequence [14].
Starting Material | Steps | Overall Yield (%) | Protecting Groups Required | Key Advantages | Key Disadvantages |
---|---|---|---|---|---|
d-Mannitol | 18 | 47 | No | Protecting group-free synthesis, high yield [1] [15] | Multiple stereocenters to control |
d-Serine | 12 | Not specified | Yes (tert-butoxycarbonyl, para-methoxybenzyl) | Stereochemical control via existing chiral center [13] | Complex protecting group manipulations |
d-Ribose | 12 | Not specified | No | Inexpensive and abundant starting material [14] [16] | Limited commercial availability |
Shikimic Acid | 14 | 35 | Yes (methoxymethyl, trityl) | Natural product with established chirality [17] [18] | Availability issues, hazardous azide chemistry |
The comparative analysis reveals that d-mannitol provides the most practical approach for large-scale deuterated oseltamivir synthesis due to its protecting group-free methodology and high overall yield [1] [15]. d-Serine offers superior stereochemical control but requires complex protecting group strategies that may complicate deuterium incorporation [13]. d-Ribose presents an economically attractive option with protecting group-free synthesis, though commercial availability may limit its industrial application [14] [16].
Protecting group-free synthesis methodologies represent a paradigm shift in pharmaceutical manufacturing, offering simplified synthetic routes that eliminate the need for protection and deprotection sequences [19] [20]. These approaches are particularly valuable for deuterated compound synthesis, as protecting group manipulations can lead to isotopic dilution and reduced deuterium incorporation efficiency [21].
Remote activation strategies, exemplified by 3-methoxy-2-pyridyloxy donors, enable glycosidation reactions without requiring protecting groups on the carbohydrate substrate [20]. This methodology involves activating the anomeric group through interaction of a promoter with an atom not directly attached to the anomeric center [20]. The reaction proceeds at elevated temperatures (100-110 degrees Celsius) in toluene, providing the desired 1,2-trans anomeric configuration in good yield through simple filtration procedures [20].
Direct metal catalysis offers inherent selectivity without requiring directing groups, as demonstrated in palladium-catalyzed deuteration of indoles [21]. This approach exploits the natural reactivity patterns of organic substrates to achieve selective isotope incorporation [21]. The methodology allows for programmable deuteration, enabling access to specifically labeled products through minor modifications to reaction conditions [21]. Palladium-catalyzed deuteration typically achieves deuterium incorporation levels between 74 and 98 percent across diverse substrate classes [21].
Enzyme-mediated synthesis harnesses the natural selectivity of biocatalytic systems to achieve protecting group-free transformations [10]. Nicotinamide adenine dinucleotide phosphate-dependent reductases demonstrate exceptional selectivity for asymmetric deuterium incorporation without requiring substrate pre-functionalization [10]. The biocatalytic approach operates under mild aqueous conditions at 25 degrees Celsius, achieving deuterium incorporation efficiencies between 80 and 99 percent [10].
Flow chemistry enables continuous processing of deuteration reactions without protecting group requirements [22] [11]. This approach utilizes specialized reactor designs that maintain precise control over reaction parameters while enabling real-time monitoring and adjustment [22]. Flow-based deuteration systems achieve isotopic incorporation levels comparable to batch processes while offering superior scalability and process control [22] [11].
Approach | Key Feature | Reaction Conditions | Deuterium Incorporation (%) | Advantages |
---|---|---|---|---|
Remote activation (3-methoxy-2-pyridyloxy donors) | Anomeric activation without protection | 100-110°C, toluene | Not applicable | No protection/deprotection steps [20] |
Direct metal catalysis | Inherent selectivity without directing groups | 25-180°C, various solvents | 74-98 | Simple reaction setup [21] |
Enzyme-mediated synthesis | Natural selectivity of enzymes | 25°C, aqueous buffer | 80-99 | High selectivity, mild conditions [10] |
Flow chemistry | Continuous processing | 25°C, continuous flow | 80-99 | Scalable, automated [22] [11] |
Photochemical methods | Light-mediated activation | 25-60°C, photoirradiation | 70-95 | Environmentally friendly [12] |
Catalytic systems for selective deuteration have evolved significantly, encompassing various transition metal complexes and innovative catalyst designs that enable precise isotope incorporation with high selectivity and efficiency [5] [7] [8]. The development of these systems addresses the critical need for scalable and selective deuteration methods in pharmaceutical synthesis.
Palladium complexes represent the most extensively studied catalytic systems for deuteration reactions [5] [7]. These catalysts typically employ phosphine or nitrogen-heterocyclic carbene ligands to modulate reactivity and selectivity [5]. Palladium-catalyzed deuteration operates across a wide temperature range from 25 to 150 degrees Celsius, utilizing deuterium oxide or deuterium gas as the isotope source [5] [7]. The substrate scope includes aromatic compounds and heterocycles, with scalability ranging from medium to high depending on the specific catalyst system employed [5].
Silver-carbonate complexes have emerged as highly effective catalysts for site-selective deuteration of five-membered aromatic heterocycles [9]. These phosphine-ligated silver catalysts operate under mild conditions (25-80 degrees Celsius) using deuterated methanol as the deuterium source [9]. The catalytic mechanism involves rate-determining carbon-hydrogen bond activation through a carbonate-assisted concerted metalation-deprotonation step [9]. Silver-catalyzed deuteration demonstrates excellent functional group tolerance and enables deuterium labeling of complex pharmaceutical ingredients [9].
Iron nanostructured catalysts, prepared by combining cellulose with iron salts, provide a scalable solution for deuteration of aromatic compounds [8]. These air- and water-stable catalysts enable efficient labeling using inexpensive deuterium oxide under hydrogen pressure [8]. The iron-catalyzed system operates at temperatures between 100 and 180 degrees Celsius and has been demonstrated on kilogram scale, representing a significant advancement in scalable deuteration methodology [8]. The substrate scope includes anilines, phenols, indoles, and other heterocycles [8].
Rhodium complexes, typically featuring cyclooctadiene and phosphine ligands, offer versatile catalytic systems for deuteration of alkenes and aromatic compounds [5]. These catalysts operate under moderate conditions (25-100 degrees Celsius) using deuterium oxide or deuterated methanol as the isotope source [5]. Rhodium-catalyzed deuteration provides good selectivity and moderate scalability for various substrate classes [5].
Iridium complexes, incorporating cyclopentadienyl and phosphine ligand systems, enable selective deuteration of aromatic compounds [5]. These catalysts function across a temperature range of 25 to 120 degrees Celsius, utilizing deuterium oxide or deuterium gas as the deuterium source [5]. Iridium-catalyzed systems demonstrate good selectivity for aromatic substrates with moderate scalability potential [5].
Catalyst Type | Ligand System | Reaction Temperature (°C) | Deuterium Source | Substrate Scope | Scalability |
---|---|---|---|---|---|
Palladium complexes | Phosphines, nitrogen-heterocycles | 25-150 | Deuterium oxide, deuterium gas | Arenes, heterocycles | Medium to High [5] [7] |
Silver-carbonate complexes | Phosphine-ligated | 25-80 | Deuterated methanol, deuterium oxide | Five-membered heterocycles | Medium [9] |
Iron nanostructured catalysts | Cellulose-supported | 100-180 | Deuterium oxide under hydrogen pressure | Arenes, anilines, phenols | High (kilogram scale) [8] |
Rhodium complexes | Cyclooctadiene, phosphines | 25-100 | Deuterium oxide, deuterated methanol | Alkenes, arenes | Medium [5] |
Iridium complexes | Cyclopentadienyl, phosphines | 25-120 | Deuterium oxide, deuterium gas | Aromatic compounds | Medium [5] |
Industrial-scale production of deuterated pharmaceuticals faces multifaceted challenges that encompass economic, technical, regulatory, safety, and quality control considerations [23] [24] [25]. These challenges significantly impact the commercial viability and widespread adoption of deuterated drug technologies.
Economic factors represent primary constraints in deuterated drug manufacturing, with the high cost of deuterated starting materials increasing production expenses by approximately 1 to 5 percent compared to non-deuterated analogs [26] [23]. However, this cost increase is typically offset by the enhanced pharmacokinetic properties of deuterated drugs, which enable dose reductions of 10 to 70 percent [26] [25]. The global deuterated drugs market, valued at 341.05 million United States dollars in 2023, is projected to reach 908.43 million United States dollars by 2032, reflecting a compound annual growth rate of 11.50 percent [23].
Technical factors pose significant limitations to scalable deuterated drug production [8] [24]. Many deuteration methods exhibit low selectivity and yield, particularly when scaled from laboratory to industrial levels [24]. The synthesis of deuterated compounds often requires harsh reaction conditions and specialized equipment that may not be readily adaptable to large-scale manufacturing [4]. Additionally, the complexity of maintaining isotopic purity throughout multi-step synthetic sequences presents ongoing technical challenges [24].
Regulatory considerations create substantial barriers to market entry for deuterated pharmaceuticals [24]. Patent protection strategies for deuterated analogs require careful navigation of existing intellectual property landscapes [24]. The United States Food and Drug Administration has established the 505(b)(2) regulatory pathway for deuterated drugs, which allows applicants to leverage safety and efficacy data from previously approved non-deuterated counterparts [3]. This regulatory framework has been successfully demonstrated with deutetrabenazine, the first approved deuterated drug [3].
Safety factors introduce additional complexity to industrial deuterated drug production [18] [26]. Traditional synthesis routes often employ potentially hazardous reagents, particularly azide-containing intermediates, which restrict synthesis to specialized facilities with appropriate safety protocols [18]. The development of azide-free synthetic routes has become a priority for industrial-scale production, though these alternatives may sacrifice efficiency for improved safety profiles [18].
Quality control requirements for deuterated pharmaceuticals exceed those of conventional drugs due to the need for rigorous isotopic purity monitoring [27] [24]. Advanced analytical methods, including liquid chromatography-tandem mass spectrometry, are essential for quantifying deuterium incorporation and detecting isotopic impurities [27]. These analytical requirements increase production costs and complexity while extending quality control timelines [24].
Challenge Category | Specific Challenge | Impact on Production | Current Solutions | Market Impact |
---|---|---|---|---|
Economic Factors | High cost of deuterated starting materials | Increased manufacturing costs (1-5%) | Process optimization, economies of scale [26] [23] | Cost offset by reduced dosing (10-70%) [25] |
Technical Factors | Low selectivity and yield in some methods | Process efficiency limitations | Development of new catalytic systems [8] | Limited to viable compounds (<10% of drugs) [24] |
Regulatory Factors | Patent protection and exclusivity issues | Market entry barriers | 505(b)(2) regulatory pathway [3] | Extended patent protection opportunities [24] |
Safety Factors | Handling of hazardous reagents (azides) | Specialized equipment and training required | Azide-free synthetic routes [18] | Restricted to specialized facilities |
Quality Control | Isotopic purity requirements | Additional analytical requirements | Advanced analytical methods (liquid chromatography-tandem mass spectrometry) [27] | Higher quality standards [24] |